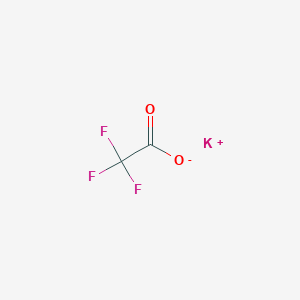

potassium;2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium;2,2,2-trifluoroacetate, also known as potassium trifluoroacetate, is a chemical compound with the formula CF₃COOK. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. The compound is characterized by its potassium and trifluoroacetate functional groups, making it a versatile platform for introducing trifluoroacetate moieties into different molecules .

Preparation Methods

Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate. The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ] This reaction can also be carried out using potassium carbonate or potassium bicarbonate instead of potassium hydroxide . For purification, the salt can be dissolved in trifluoroacetic acid with about 2% trifluoroacetic anhydride, filtered, and evaporated carefully to dryness. It can then be recrystallized from trifluoroacetic acid .

Chemical Reactions Analysis

Potassium trifluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a source of trifluoroacetyl anion (CF₃CO₂⁻) in nucleophilic substitution reactions.

Acylation: It is used in acylation reactions to introduce trifluoroacetate groups into organic molecules.

Scientific Research Applications

Potassium trifluoroacetate is widely used in scientific research due to its versatility:

Medicine: The compound is involved in the synthesis of various pharmaceuticals that require trifluoroacetate groups.

Mechanism of Action

The mechanism by which potassium trifluoroacetate exerts its effects involves the release of trifluoroacetate ions (CF₃CO₂⁻). These ions participate in various chemical reactions, such as nucleophilic substitution and acylation, by acting as nucleophiles or electrophiles. The compound can also decompose at high temperatures, releasing potassium fluoride and other volatile products .

Comparison with Similar Compounds

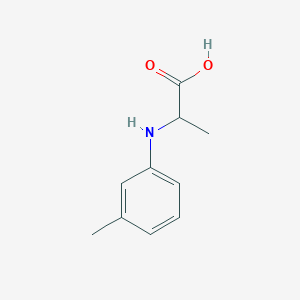

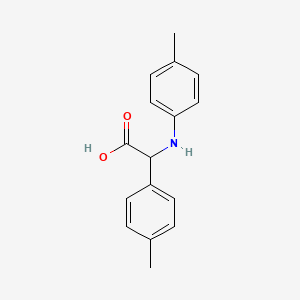

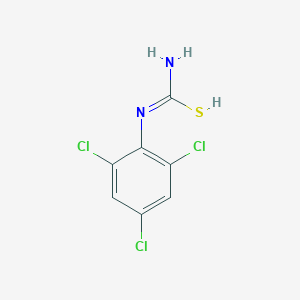

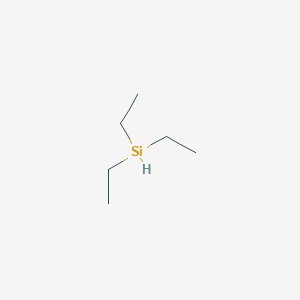

Potassium trifluoroacetate can be compared with other similar compounds, such as:

Sodium trifluoroacetate: Similar in structure but contains sodium instead of potassium.

Potassium difluorobromoacetate: Contains bromine and two fluorine atoms instead of three fluorine atoms.

Trifluoroacetic acid: The parent acid of potassium trifluoroacetate, which lacks the potassium ion.

Potassium trifluoroacetate is unique due to its specific combination of potassium and trifluoroacetate groups, which provide distinct reactivity and applications in various fields.

Properties

IUPAC Name |

potassium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNPJFGIODEJLQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)

![1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724761.png)

![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)

![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)